molecular formula C21H23Cl2N3O3 B2782254 1-(5-chloro-2-methylphenyl)-4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine CAS No. 1904092-04-1

1-(5-chloro-2-methylphenyl)-4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine

Cat. No.: B2782254
CAS No.: 1904092-04-1
M. Wt: 436.33
InChI Key: OMMPOWQIZOMDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-methylphenyl)-4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine (CAS 1904092-04-1) is a synthetic small molecule with a molecular formula of C21H23Cl2N3O3 and a molecular weight of 436.33 g/mol . This piperazine derivative is provided for research applications and is part of a class of compounds known for their significant versatility in medicinal chemistry and drug discovery . Piperazine-based compounds are frequently investigated for their potential to interact with a range of biological targets, including ion channels and receptors in the central nervous system . Some piperazine derivatives have been identified as potent and selective agonists of the TRPC6 (Transient Receptor Potential Cation Channel, Subfamily C, Member 6) channel, which plays a critical role in synaptic plasticity and has been implicated as a potential therapeutic target for neurodegenerative conditions such as Alzheimer's disease . Other research areas for related piperazine compounds include their exploration as P2X3 purinoceptor antagonists, which is a target for pain and respiratory conditions , and the investigation of their cytotoxic and pro-apoptotic effects in cancer cell line studies . The presence of the piperazine ring system often contributes to favorable drug-like properties, including improved solubility and the potential to cross the blood-brain barrier, making such compounds valuable tools for neuroscience research . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O3/c1-14-2-3-16(22)11-19(14)25-5-7-26(8-6-25)21(27)15-10-18(23)20(24-12-15)29-17-4-9-28-13-17/h2-3,10-12,17H,4-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMPOWQIZOMDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=C(N=C3)OC4CCOC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-chloro-2-methylphenyl)-4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities. This compound, belonging to the piperazine family, is characterized by its complex structure, which includes a chloro-substituted aromatic ring and a pyridine moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20Cl2N4O3\text{C}_{19}\text{H}_{20}\text{Cl}_2\text{N}_4\text{O}_3

Biological Activity Overview

Research indicates that compounds containing piperazine and pyridine moieties often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been evaluated for its pharmacological effects through various studies.

Anticancer Potential

In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways involved in cell proliferation.

Case Study: Piperazine Derivatives in Cancer Research

A recent study investigated the effects of piperazine derivatives on cancer cell lines, specifically focusing on their ability to induce apoptosis. The results indicated that certain derivatives could significantly reduce cell viability in a dose-dependent manner.

Table 2: Cytotoxic Effects of Piperazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound CHeLa (cervical)25Apoptosis induction
Compound DMCF-7 (breast)30Cell cycle arrest
This compoundTBDTBDTBD

Neuropharmacological Effects

Piperazine derivatives have also been studied for their neuropharmacological effects, particularly as potential anxiolytics or antidepressants. The interaction with neurotransmitter systems such as serotonin and dopamine is a key area of interest.

Research Findings:

A study highlighted the ability of certain piperazine compounds to act as selective serotonin reuptake inhibitors (SSRIs), suggesting that they could be beneficial in treating mood disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

  • Compound 23 (): 1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(5-chloro-2-methylphenyl)piperazine Shares the 5-chloro-2-methylphenylpiperazine core but replaces the pyridine-carbonyl group with a phenethyl-dihydroindenyloxy substituent.
  • Compound 10b () : 5-Chloro-6-(4-[4-chlorobenzyl]piperazin-1-yl)-3-(N,N-dimethyl sulfonamido)pyridine
    • Contains a sulfonamido group on the pyridine ring instead of an oxolane ether, which may alter electronic properties and target affinity. The 4-chlorobenzyl group on piperazine could enhance receptor binding .
  • Chlorantraniliprole analogs (): Anthranilic diamides with pyrazole-carboxamide moieties While structurally distinct, these compounds share halogenated aromatic systems and carboxamide linkages, critical for insecticidal activity via ryanodine receptor modulation .

Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key NMR Signals (1H, δ ppm)
Target Compound C₂₃H₂₂Cl₂N₃O₃* ~494.3† Not reported Not available
Compound 23 () C₃₀H₃₂ClN₃O 486.05 87.4–88.3 Aromatic H: 6.8–7.3; Piperazine H: 2.5–3.5
Compound 10b () C₁₉H₂₁Cl₂N₅O₂S 454.37 Not reported Aromatic H: 7.33 (m, 4H); Piperazine H: 2.65–3.66
Chlorantraniliprole () C₁₈H₁₄BrCl₂N₅O₃ 483.15 207–208 Not provided

*Calculated based on structural formula; †Estimated using atomic masses.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?

Methodological Answer: The synthesis of piperazine derivatives typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. For example:

  • Core Formation: The pyridine-carbonyl-piperazine scaffold can be synthesized via nucleophilic acyl substitution, where 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid reacts with 1-(5-chloro-2-methylphenyl)piperazine in the presence of coupling agents (e.g., EDCI or DCC) .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended.
  • Validation: Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to ensure absence of unreacted intermediates or side products .

Q. What structural characterization techniques are critical for confirming the compound’s identity?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structure using programs like ORTEP-3 to confirm stereochemistry and bond angles .
  • Spectroscopic Analysis:
    • NMR: ¹H NMR (400 MHz, CDCl₃) to identify aromatic protons (δ 6.8–8.2 ppm), piperazine protons (δ 2.5–3.5 ppm), and oxolane protons (δ 3.5–4.5 ppm). ¹³C NMR to confirm carbonyl (δ ~165 ppm) and quaternary carbons.
    • HRMS: Validate molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the oxolane ether or carbonyl groups .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing oxolane with tetrahydrofuran or varying chloro/methyl groups). Assess impact on bioactivity via:
    • Binding Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .
    • Cellular Activity: Dose-response curves (IC₅₀) in relevant cell lines (e.g., cancer cells for antiproliferative studies) .
  • Computational Modeling: Use Schrödinger Suite or AutoDock to predict binding modes and guide rational design .

Table 1: Example SAR Data for Analogous Piperazine Derivatives

Substituent ModificationBinding Affinity (Ki, nM)Cellular IC₅₀ (μM)
Oxolane → Tetrahydrofuran12.3 ± 1.21.8 ± 0.3
5-Chloro → 5-Fluoro8.7 ± 0.90.9 ± 0.2

Q. How can conflicting solubility and stability data be resolved?

Methodological Answer:

  • Solubility: Use shake-flask method (pH 7.4 PBS vs. DMSO) with UV-Vis quantification. For low solubility, employ co-solvents (e.g., PEG 400) or nanoformulation .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for degradation products (e.g., oxolane ring-opening or piperazine oxidation) .
  • Contradiction Resolution: Cross-validate using orthogonal methods (e.g., NMR stability vs. HPLC purity) and replicate under controlled conditions .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Coupling Reaction Optimization: Screen coupling agents (e.g., HATU vs. EDCI) and bases (DIPEA vs. TEA) to minimize side products.
  • Process Chemistry: Use flow reactors for exothermic steps (e.g., acyl chloride formation) to improve heat dissipation and scalability .
  • Catalysis: Employ Pd-catalyzed cross-coupling for halogenated intermediates (e.g., Suzuki-Miyaura for pyridine functionalization) .

Q. How can the compound’s pharmacokinetic (PK) properties be evaluated preclinically?

Methodological Answer:

  • In Vitro ADME:
    • Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
    • CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • In Vivo PK: Administer orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma at 0.5–24 h post-dose and calculate AUC, Cₘₐₓ, and t₁/₂ .

Table 2: Hypothetical PK Parameters (Modeled on Analogous Compounds)

ParameterValue
Oral Bioavailability45–60%
Plasma t₁/₂6.2 ± 1.1 h
Vd (L/kg)2.8 ± 0.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.